molecular formula C18H18FNO4S B2436487 methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate CAS No. 1327196-84-8

methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate

Cat. No.: B2436487
CAS No.: 1327196-84-8
M. Wt: 363.4
InChI Key: BHLRDFKKWZVZMM-SFQUDFHCSA-N
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Description

Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate is a complex organic compound with a unique structure that combines an amino group, a sulfonyl group, and an acrylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate typically involves a multi-step process. One common method includes the reaction of 4-ethylphenylamine with 4-fluorobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with methyl acrylate under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow reactors and continuous processing techniques to enhance efficiency and yield. The use of automated systems and advanced purification methods, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The acrylate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, sulfides, and substituted acrylates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-3-[(4-methylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate
  • Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-chlorophenyl)sulfonyl]acrylate
  • Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-bromophenyl)sulfonyl]acrylate

Uniqueness

Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate is unique due to the presence of both an ethyl group and a fluorophenyl sulfonyl group, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

IUPAC Name

methyl (E)-3-(4-ethylanilino)-2-(4-fluorophenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4S/c1-3-13-4-8-15(9-5-13)20-12-17(18(21)24-2)25(22,23)16-10-6-14(19)7-11-16/h4-12,20H,3H2,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLRDFKKWZVZMM-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N/C=C(\C(=O)OC)/S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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